methyl 1H-indazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349685 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43120-28-1 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 1h Indazole 3 Carboxylate
Established Synthetic Routes to Methyl 1H-Indazole-3-carboxylate
Esterification of 1H-Indazole-3-carboxylic Acid with Methanol (B129727) (Acid-Catalyzed)
A primary and straightforward method for the preparation of this compound is the acid-catalyzed esterification of 1H-indazole-3-carboxylic acid. chemicalbook.com This reaction typically involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst.
Commonly used acid catalysts include thionyl chloride and sulfuric acid. chemicalbook.com When thionyl chloride is used, it is added dropwise to a solution of 1H-indazole-3-carboxylic acid in methanol at low temperatures, after which the mixture is heated to reflux. chemicalbook.com This method has been reported to produce the desired ester in high yields, around 94%. chemicalbook.com
Alternatively, concentrated sulfuric acid can be employed as the catalyst. In this procedure, a solution of 1H-indazole-3-carboxylic acid in methanol with a catalytic amount of sulfuric acid is heated to reflux for an extended period. chemicalbook.com This approach has also demonstrated high efficiency, with reported yields of approximately 93%. chemicalbook.com
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride | Methanol, 0 °C to reflux, 1.5 hours | 94 | chemicalbook.com |
| Sulfuric Acid | Methanol, reflux, 16 hours | 93 | chemicalbook.com |
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring system is a key strategy in the synthesis of this compound and its derivatives. These reactions often involve the construction of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative. One prominent method is the Cadogan reaction, which involves the reductive cyclization of o-nitroarenes. researchgate.net This type of annulation is a powerful tool for creating various aza-heterocyles, including indazoles. researchgate.net
Another approach involves the intramolecular Ullmann reaction. A scalable, three-step synthesis of a substituted 1H-indazole was developed starting from a trisubstituted benzene derivative. The process includes ortho-directed lithiation, formylation, condensation with methylhydrazine to form a hydrazone, and finally, an intramolecular copper-catalyzed Ullmann reaction to yield the indazole ring. thieme-connect.com
Furthermore, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides a route to all three tautomeric forms of indazoles. organic-chemistry.org This method is notable for its ability to selectively produce 2-substituted 2H-indazoles, which are frequently utilized in drug design. organic-chemistry.org
Buildup from Substituted Ortho-Phenylenediamines and α-Keto Acids
The synthesis of the indazole core can also be accomplished through the condensation of appropriately substituted ortho-phenylenediamines with α-keto acids or their derivatives. bloomtechz.com This method leverages the inherent reactivity of these precursors to efficiently form the indazole ring system. The choice of substituents on the starting materials allows for control over the regioselectivity and stereochemistry of the final product. bloomtechz.com
C-H Activation and Oxidative Coupling Approaches
Recent advancements in transition-metal-catalyzed reactions have introduced innovative C-H activation strategies for indazole synthesis. These methods offer improved atom economy and more direct routes to functionalized indazoles. bloomtechz.comnih.gov
One such approach involves the rhodium(III)-catalyzed C–H bond functionalization and cyclative capture. acs.org This process can be initiated by the addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. acs.org A cooperative cobalt- and copper-catalyzed reaction has also been described for the C-H activation and oxidative coupling of imidate esters with anthranils, eliminating the need for metal oxidants. bloomtechz.com
Furthermore, a cobalt-catalyzed C–H bond functionalization with additions to aldehydes has been developed. This method employs azo and oxime directing groups, which had not been previously used in Cp*Co(III)-catalyzed C–H functionalization, leading to the one-step assembly of N-aryl-2H-indazoles. nih.gov
| Catalyst System | Reactants | Key Features | Reference |
| Rh(III) | Azobenzenes and aldehydes | One-step, highly functional group compatible | acs.org |
| Co(III)/Cu(II) | Imidate esters and anthranils | No metal oxidant required | bloomtechz.com |
| Cp*Co(III) | Azo and oxime directing groups with aldehydes | First use of these directing groups with Co(III) catalysis | nih.gov |
| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | Sequential C-H activation and intramolecular cascade annulation | nih.gov |
Diazotization Reactions in Indazole Synthesis
Diazotization reactions are a cornerstone in the synthesis of indazole derivatives. This process involves the conversion of an amine to a diazonium salt, which then undergoes a cyclization reaction to form the indazole ring. bloomtechz.com
A highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported via the diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn This method is characterized by its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn The key intermediate in this process is believed to be a diazonium salt. sioc-journal.cn
Another strategy involves the reaction of a diazonium salt with a diazo compound. This donor/acceptor diazo activation strategy proceeds through a diazenium (B1233697) intermediate which then undergoes cyclization to form indazoles in excellent yields. nih.govnih.govacs.org This metal-free approach offers a novel pathway for the synthesis of complex heterocyclic structures under mild conditions. nih.govnih.govacs.org
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. benthamdirect.com
For indazole synthesis, several green methodologies have been explored. One such method utilizes copper oxide nanoparticles supported on activated carbon as a heterogeneous nanocatalyst. acs.orgnih.gov This catalyst facilitates the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in polyethylene (B3416737) glycol (PEG) as a green solvent. acs.orgnih.gov The use of a recyclable catalyst and a biodegradable solvent aligns with the principles of green chemistry. acs.orgnih.govresearchgate.net
Another green approach involves the use of natural catalysts. For instance, bioactive 1H-indazoles have been synthesized from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) using lemon peel powder as a green and efficient natural catalyst under ultrasonic irradiation. researchgate.net
Derivatization and Functionalization Strategies
The chemical versatility of this compound stems from the reactivity of both its ester functional group and the indazole ring. bloomtechz.com This allows for a multitude of derivatization and functionalization strategies to be employed, leading to the creation of diverse molecular architectures.
Amide Formation from the Ester Group
The conversion of the methyl ester group to an amide is a common and significant transformation. bloomtechz.comderpharmachemica.com This reaction is typically achieved by coupling the corresponding carboxylic acid, obtained from the hydrolysis of the methyl ester, with a variety of primary or secondary amines. derpharmachemica.com The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent like N,N-Dimethylformamide (DMF) facilitates this process. derpharmachemica.com This methodology has been successfully employed to synthesize a series of 1H-indazole-3-carboxamides by reacting 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines. derpharmachemica.com
Another approach involves the direct conversion of ortho-aminobenzacetamides to the corresponding 1H-indazole-3-carboxylic acid derivatives through diazotization, which can then be coupled with amines. sioc-journal.cn This method is noted for its operational simplicity and mild reaction conditions. sioc-journal.cn The resulting 1H-indazole-3-carboxamide scaffold is a key feature in potent and selective PAK1 inhibitors, which have shown anti-tumour migration and invasion activities. nih.gov
The synthesis of N-phenylindazole diarylureas also utilizes the amide formation strategy, where methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate is coupled with para-ureido carboxylic acids. researchgate.net Furthermore, the amide bond formation is a critical step in the synthesis of various synthetic cannabinoids, where the indazole-3-carboxylate is coupled with an appropriate amino acid. diva-portal.org
Table 1: Examples of Amide Formation from this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 1H-Indazole-3-carboxylic acid | Substituted aryl/aliphatic amines, EDC, HOBt, DMF | 1H-Indazole-3-carboxamides | derpharmachemica.com |
| ortho-Aminobenzacetamides | Diazotization reagents, then amine coupling | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |
| Methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate | para-Ureido carboxylic acids | N-phenylindazole diarylureas | researchgate.net |
| Indazole-3-carboxylic acid | Amino acid, coupling agents | Synthetic cannabinoid precursors | diva-portal.org |
Reduction of the Ester to Alcohol or Aldehyde
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, providing another avenue for functionalization. bloomtechz.com The reduction to a primary alcohol is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk This reagent readily reduces esters to alcohols. chemguide.co.ukharvard.edu The reaction is generally carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk
Selective reduction to the aldehyde can be more challenging as many reducing agents will continue to reduce the aldehyde to an alcohol. chemguide.co.uk However, using less reactive hydride reagents and carefully controlled reaction conditions, such as low temperatures, can allow for the isolation of the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a reagent that is often used for the partial reduction of esters to aldehydes at low temperatures. harvard.edu These resulting alcohols and aldehydes serve as valuable intermediates for further synthetic elaborations. rsc.org
Table 2: Reagents for the Reduction of Esters
| Reagent | Product | Notes | Reference |
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reducing agent. | chemguide.co.ukharvard.edu |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Performed at low temperatures to prevent over-reduction. | harvard.edu |
| Borane (BH₃) | Primary Alcohol | Can selectively reduce carboxylic acids in the presence of esters. | harvard.edu |
Electrophilic Aromatic Substitution on the Indazole Ring
The indazole ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. bloomtechz.com The position of substitution is directed by the existing substituents on the ring. Halogenation, for instance, can occur at the 5- or 6-position of the indazole ring. bloomtechz.com These halogenated derivatives are particularly useful as they can subsequently participate in cross-coupling reactions. bloomtechz.com
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org The specific conditions and reagents used will depend on the desired electrophile to be introduced. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize this compound and its derivatives. nih.govmdpi.com
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction has been successfully used for the C-3 functionalization of 1H-indazole by coupling 3-iodo-1H-indazole with various organoboronic acids. mdpi.comresearchgate.net
In a typical procedure, a bromo-indazole derivative, such as 5-bromo-1H-indazole-3-carboxylic acid methyl ester, is reacted with a boronic acid, like N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid, in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethoxyethane. nih.gov Microwave-assisted Suzuki-Miyaura couplings have also been developed, offering faster reaction times. researchgate.net
Table 3: Examples of Suzuki-Miyaura Coupling with Indazole Derivatives
| Indazole Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / DME | 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |
| 3-Iodo-1H-indazole | Organoboronic acids | Pd catalysts / Base / Ionic Liquid | C-3 arylated indazoles | mdpi.comresearchgate.net |
| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane/EtOH/H₂O (Microwave) | 3-Arylindazoles | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for synthesizing N-aryl indazoles. A convergent two-step synthesis of 1-arylindazole-3-carboxamides utilizes an intramolecular Buchwald-Hartwig cyclization. unina.it This method involves the reaction of an isocyanide, a 2-iodo-N-arylbenzohydrazonoyl chloride, and a sacrificial acid to form a linear intermediate, which then undergoes palladium-catalyzed intramolecular amination to yield the desired indazole. unina.it
The efficiency of the Buchwald-Hartwig coupling is highly dependent on the choice of ligand for the palladium catalyst. organic-chemistry.org Various phosphine-based ligands have been developed to promote the amination of even sterically hindered substrates. researchgate.net
Nucleophilic Substitution at the Indazole N-H Hydrogen Atom
The nitrogen-hydrogen (N-H) bond of the indazole ring in this compound is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents at the N1 and N2 positions, leading to a diverse range of derivatives. The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, for instance, is achieved through the nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene. nih.govresearchgate.net
Nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution typically result in a mixture of N1 and N2 isomers, with the N1 isomer being the predominant product. nih.gov The ratio of these isomers is influenced by various factors, including the reaction conditions and the nature of the electrophile.
The alkylation of indazoles is a common method for creating N-substituted derivatives. nih.gov However, direct alkylation often leads to a mixture of N1 and N2 products. nih.govbeilstein-journals.org To achieve regioselectivity, specific strategies have been developed. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has shown to be a promising system for selective N1-alkylation, particularly for indazoles with electron-withdrawing groups at the C3 position. nih.govresearchgate.net In contrast, Mitsunobu conditions tend to favor the formation of the N2 regioisomer. nih.gov
The synthesis of various 1H-indazole-3-carboxamides has been accomplished by coupling substituted amines with 1H-indazole-3-carboxylic acid, which is itself derived from SEM-protected indazole. derpharmachemica.comresearchgate.net This highlights the versatility of the indazole core in generating a library of compounds for biological screening.
Cycloaddition Reactions
While information specifically on cycloaddition reactions involving this compound is limited in the provided context, the indazole ring system, in general, can participate in such reactions. For instance, the Diels-Alder reaction has been utilized in the synthesis of 1H-indazoles from (E)-3(5)-(2-hydroxyphenyl)-5(3)-styryl-1H-pyrazoles, demonstrating the potential for cycloaddition pathways in forming the indazole core. researchgate.net Further research would be needed to explore the specific cycloaddition reactivity of this compound.
Regioselectivity in Indazole Alkylation
The regioselectivity of N-alkylation in indazoles, including this compound, is a critical aspect of their synthesis, as the biological activity of the resulting isomers can differ significantly. nih.gov
N1- versus N2-Alkylation
The direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The ratio of these isomers is dependent on several factors, including the substrate's electronic properties, the alkylating agent, the base, and the solvent used. nih.govnih.gov For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be directed to selectively produce either N1- or N2-alkylated products in high yields under specific conditions. nih.govbeilstein-journals.orgbeilstein-journals.org
Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.govnih.govbeilstein-journals.org This thermodynamic preference often favors the formation of the N1-substituted product, especially under conditions that allow for equilibration. nih.gov However, kinetic control can lead to the preferential formation of the N2-isomer. connectjournals.com For instance, Mitsunobu conditions have been shown to favor N2-alkylation for this compound. nih.gov Conversely, using sodium hydride in THF promotes N1-selectivity. nih.govresearchgate.net A TfOH-catalyzed reaction with diazo compounds has been developed for highly regioselective N2-alkylation of indazoles. rsc.org
The choice of solvent also plays a crucial role. For example, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS in THF resulted in selective N2-methylation, while switching to DMSO reversed the selectivity to favor the N1-methylated product. researchgate.net
Mechanistic Insights into Regioselective Alkylation (e.g., Chelation Mechanism, Non-Covalent Interactions)
The regioselectivity in the alkylation of indazoles can be explained by several mechanistic principles. Density functional theory (DFT) calculations have provided valuable insights into these mechanisms. nih.govbeilstein-journals.orgbeilstein-journals.org
One proposed mechanism for N1-selectivity involves a chelation mechanism . nih.govbeilstein-journals.org In the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, it is suggested that the presence of a cesium cation (Cs+) can lead to the formation of a chelate between the N2-nitrogen and the oxygen of the C3-ester group. nih.govbeilstein-journals.org This chelation effectively blocks the N2-position, directing the alkylating agent to the N1-position. nih.gov This aligns with the observation that high N1-selectivity is achieved with electron-deficient indazoles having a C3-substituent capable of coordinating with the metal cation. researchgate.netbeilstein-journals.org
Conversely, non-covalent interactions (NCIs) are thought to drive the formation of N2-substituted products. nih.govbeilstein-journals.org These weaker interactions can influence the orientation of the reactants, favoring attack at the N2-position in the absence of strong chelating effects.
The formation of tight versus solvent-separated ion pairs is another critical factor. nih.gov In less polar solvents like THF, tight ion pairs are more likely to form, which can contribute to higher N1-selectivity, especially when a C3-substituent can participate in chelation. nih.gov In more polar, aprotic solvents like DMF, solvent-separated ion pairs are more prevalent, which can diminish the N1-regioselectivity. nih.gov
Synthesis of Specific Derivatives for Biological Evaluation
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential biological activities. diva-portal.org The indazole scaffold is a recognized pharmacophore found in numerous bioactive compounds. beilstein-journals.orgbeilstein-journals.org
The synthesis of 1H-indazole-3-carboxamide derivatives has also been a focus of research. derpharmachemica.comresearchgate.net These compounds are prepared by coupling various substituted amines with 1H-indazole-3-carboxylic acid. derpharmachemica.comresearchgate.net This approach allows for the introduction of diverse functional groups, leading to a library of compounds for screening against different biological targets.
Furthermore, aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives have been synthesized through the amide coupling of 1H-indazole-3-carboxylic acid hydrazide with substituted aryl acids. jocpr.com
The following table provides examples of specific derivatives synthesized from or related to this compound for biological evaluation:
| Derivative Name | Synthetic Approach | Potential Application |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Nucleophilic substitution of the indazole N-H with 1-(bromomethyl)-4-fluorobenzene. nih.gov | Intermediate for synthetic cannabinoids. nih.gov |
| 1H-Indazole-3-carboxamides | Coupling of 1H-indazole-3-carboxylic acid with various amines. derpharmachemica.com | Antimicrobial activity. derpharmachemica.comresearchgate.net |
| N1- and N2-alkylated indazole derivatives | Regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org | Bioactive molecules. nih.govbeilstein-journals.org |
| Synthetic Cannabinoids and Metabolites | Selective N1-alkylation of indazole-3-carboxylic acid. diva-portal.org | Forensic toxicology reference standards. diva-portal.org |
| Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | Amide coupling of 1H-indazole-3-carboxylic acid hydrazide with aryl acids. jocpr.com | Biological evaluation. jocpr.com |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For methyl 1H-indazole-3-carboxylate, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a DMSO-d₆ solvent, the spectrum shows a characteristic broad singlet for the N-H proton of the indazole ring around 13.93 ppm. rsc.org The aromatic protons on the benzene (B151609) ring portion of the indazole appear as distinct multiplets between 7.31 and 8.08 ppm. rsc.org Specifically, the proton at position 4 (adjacent to the fusion) typically appears as a doublet around 8.08 ppm. rsc.org The methyl ester protons present as a sharp singlet at approximately 3.98 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically observed downfield, around 163.0 ppm. rsc.org The carbons of the aromatic ring resonate in the range of approximately 111.3 to 141.1 ppm. rsc.org The methyl carbon of the ester group appears upfield at about 51.8 ppm. rsc.org
| ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆) | ||
|---|---|---|
| Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] | Assignment |
| 13.93 | br s | NH |
| 8.08 | d, J = 8.2 | Ar-H |
| 7.66 | d, J = 8.2 | Ar-H |
| 7.45 | dd, J = 8.2, 6.8 | Ar-H |
| 7.31 | dd, J = 8.2, 6.8 | Ar-H |
| 3.98 | s | -OCH₃ |
| ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆) | |
|---|---|
| Chemical Shift (δ) [ppm] | Assignment |
| 163.0 | C=O |
| 141.1 | Ar-C |
| 135.2 | Ar-C |
| 126.9 | Ar-C |
| 123.1 | Ar-C |
| 122.3 | Ar-C |
| 121.2 | Ar-C |
| 111.3 | Ar-C |
| 51.8 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O₂), the exact mass is 176.058577502 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this value, providing strong evidence for the molecular formula. Electrospray ionization (ESI) is a common technique used for this analysis, where the molecule is typically observed as a protonated species [M+H]⁺. frontiersin.orgacs.org
| Mass Spectrometry Data for this compound | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Monoisotopic Mass | 176.058577502 Da |
| Observed Ion (ESI-MS) | [M+H]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. A prominent feature is the ester carbonyl (C=O) stretching vibration, which appears strongly around 1706-1727 cm⁻¹. nih.gov The N-H stretch of the indazole ring is typically observed as a broad band in the region of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C-N and C-O stretching bands appear in the fingerprint region (below 1500 cm⁻¹). nih.govacs.org
| Characteristic IR Absorption Bands for Indazole-3-Carboxylate Esters | |
|---|---|
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3300 | N-H Stretch |
| >3000 | Aromatic C-H Stretch |
| ~1706-1727 | Ester C=O Stretch |
| ~1470-1600 | Aromatic C=C Bending |
| ~1200-1250 | Ester C-O Stretch |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the parent this compound is not widely published, analysis of closely related derivatives such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate provides valuable structural insights. nih.gov In the crystal structure of this derivative, the indazole ring system is nearly coplanar with the attached ester moiety. nih.gov This planarity suggests conjugation between the aromatic ring and the ester group, which influences the compound's electronic properties. nih.gov The crystal packing is stabilized by various intermolecular forces, including hydrogen-bond-like interactions. nih.gov
| Crystallographic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | |
|---|---|
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecular Formula | C₁₆H₁₃FN₂O₂ |
| Key Structural Feature | Indazole ring and ester moiety are nearly coplanar |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For a pure sample of this compound, the experimental values should align closely with the theoretical percentages calculated from its molecular formula, C₉H₈N₂O₂. Published research on related compounds indicates that experimental results typically fall within ±0.4% of the theoretical values, confirming sample purity. frontiersin.orgnih.gov
| Theoretical Elemental Composition of this compound (C₉H₈N₂O₂) | |
|---|---|
| Element | Mass Percentage (%) |
| Carbon (C) | 61.36% |
| Hydrogen (H) | 4.58% |
| Nitrogen (N) | 15.90% |
| Oxygen (O) | 18.16% |
Pharmacological and Biological Research Applications of Methyl 1h Indazole 3 Carboxylate Derivatives
Anticancer Research
The core structure of methyl 1H-indazole-3-carboxylate serves as a valuable template in the design and synthesis of novel compounds with potential anticancer properties. researchgate.netbloomtechz.com Researchers have developed numerous derivatives and evaluated their efficacy against various cancer types, demonstrating the versatility of this chemical scaffold in oncology research. nih.govresearchgate.net These derivatives have shown promise in preclinical studies, indicating their potential as future cancer therapeutics. researchgate.netrsc.org
In vitro Anticancer Activity against Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been extensively studied across a range of human cancer cell lines. These studies are crucial for identifying promising compounds for further development. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter evaluated in these in vitro assays.
Notable activity has been observed in the following cell lines:
HCT-116 (Colon Cancer): Research has demonstrated the potential of certain indazole derivatives to inhibit the growth of HCT-116 cells.
MDA-MB-231 (Breast Cancer): Derivatives have shown efficacy in inhibiting the proliferation of this aggressive breast cancer cell line. researchgate.net
A549 (Lung Cancer): Several synthesized indazole derivatives have exhibited inhibitory activity against A549 lung cancer cells. nih.govresearchgate.net
K562 (Chronic Myeloid Leukemia): One particular derivative, compound 6o, showed a promising IC50 value of 5.15 µM against the K562 cell line. nih.govresearchgate.net
PC-3 (Prostate Cancer): The antiproliferative activity of these derivatives has also been evaluated against prostate cancer cell lines like PC-3. nih.govresearchgate.net
Hep-G2 (Liver Cancer): Indazole derivatives have been tested for their ability to inhibit the growth of Hep-G2 liver cancer cells. nih.govresearchgate.net
Table 1: In vitro Anticancer Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6o | K562 | 5.15 nih.govresearchgate.net |
| Compound 2f | 4T1 (Breast) | 0.23 rsc.orgnih.gov |
| Compound 2f | HepG2 (Liver) | 0.80 nih.gov |
| Compound 2f | MCF-7 (Breast) | 0.34 nih.gov |
| W24 | HT-29 (Colon) | 0.43 nih.gov |
| W24 | MCF-7 (Breast) | 3.88 nih.gov |
| W24 | A-549 (Lung) | >10 nih.gov |
| W24 | HepG2 (Liver) | 3.52 nih.gov |
| W24 | HGC-27 (Gastric) | 1.18 nih.gov |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to several distinct mechanisms of action at the molecular level.
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a common feature of cancer, making them attractive targets for therapeutic intervention. nih.gov
Derivatives of this compound have been shown to inhibit a range of kinases, including:
Tyrosine Threonine Kinase (TTK): Inhibition of TTK can disrupt mitotic checkpoints, leading to cell death in cancer cells.
Fibroblast Growth Factor Receptor (FGFR): Several FGFR inhibitors containing the indazole moiety are in clinical development, highlighting the importance of this target. nih.gov
Indoleamine-2,3-dioxygenase1 (IDO1): Targeting IDO1 can modulate the tumor microenvironment and enhance anti-tumor immunity.
Proviral Integration Site MuLV (Pim) Kinase: Inhibition of Pim kinases can affect cell survival and proliferation pathways.
Aurora Kinases: These kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis.
Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia, and its inhibition is a key therapeutic strategy. nih.gov
Table 2: Kinase Targets of this compound Derivatives
| Kinase Target | Therapeutic Relevance |
|---|---|
| Tyrosine Threonine Kinase (TTK) | Mitotic checkpoint control |
| Fibroblast Growth Factor Receptor (FGFR) | Cell growth, proliferation, and differentiation nih.gov |
| Indoleamine-2,3-dioxygenase1 (IDO1) | Immune response modulation |
| Proviral Integration Site MuLV (Pim) Kinase | Cell survival and proliferation |
| Aurora Kinases | Mitotic progression |
| Bcr-Abl | Chronic Myeloid Leukemia driver nih.gov |
| p21-activated kinase 1 (PAK1) | Tumor progression and metastasis nih.gov |
| PI3K/AKT/mTOR pathway | Cell growth, proliferation, and survival nih.gov |
Certain derivatives of this compound have been identified as microtubule-targeting agents. nih.gov Microtubules are dynamic protein filaments essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov These derivatives often work by binding to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization. nih.gov
A significant number of this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. bloomtechz.comrsc.org This is a critical mechanism for eliminating malignant cells. For instance, some derivatives have been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. rsc.org One study demonstrated that a specific derivative, compound 6o, induces apoptosis in a concentration-dependent manner. nih.govresearchgate.net
Emerging research suggests that some indazole derivatives may also exert their anticancer effects by inhibiting glycolysis, the metabolic pathway that cancer cells often rely on for energy production. By targeting this metabolic vulnerability, these compounds can starve cancer cells of the energy needed for their rapid growth and proliferation.
Downregulation of Snail Expression (Anti-Tumor Migration and Invasion)
A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process often driven by the epithelial-mesenchymal transition (EMT). The Snail family of transcription factors are pivotal regulators of EMT. actanaturae.ru Research has shown that certain 1H-indazole-3-carboxamide derivatives can effectively suppress the migration and invasion of cancer cells by downregulating the expression of Snail. nih.gov
| Compound | Cell Line | Effect | Mechanism |
| 30l | MDA-MB-231 | Suppressed migration and invasion | Downregulation of Snail expression |
Inhibition of Bcl2 Family Members and p53/MDM2 Pathway
The B-cell lymphoma 2 (Bcl2) family of proteins and the p53/MDM2 pathway are critical regulators of apoptosis, or programmed cell death. Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell survival. Several studies have explored the potential of this compound derivatives to modulate these pathways and induce apoptosis in cancer cells.
One study reported the design and synthesis of 1H-indazole-3-amine derivatives, with compound 6o emerging as a promising candidate. nih.gov This compound was found to induce apoptosis and affect the cell cycle in K562 chronic myeloid leukemia cells, with evidence suggesting its mechanism involves the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net The interaction between p53 and its negative regulator, murine double minute 2 (MDM2), is a key target for reactivating the tumor-suppressing function of p53. nih.govmdpi.com Inhibiting this interaction can lead to p53 stabilization and subsequent apoptosis. mdpi.comnih.gov
| Compound | Cell Line | Effect | Suspected Mechanism |
| 6o | K562 | Induced apoptosis and affected cell cycle | Inhibition of Bcl2 family members and p53/MDM2 pathway |
Combination Therapy Potential with Chemotherapeutics
The development of resistance to chemotherapy is a major obstacle in cancer treatment. nih.gov Researchers are actively exploring combination therapies to enhance the efficacy of existing treatments and overcome resistance mechanisms. Derivatives of this compound have shown potential in this area.
For instance, some prostaglandin (B15479496) E2 (PGE2) receptor antagonists, which can be synthesized from this compound, are being investigated in combination with chemotherapy. acs.org The rationale is that while chemotherapy induces apoptosis, the associated release of PGE2 can paradoxically promote the repopulation of cancer stem cells. acs.org By blocking PGE2 signaling, these indazole derivatives could potentially abrogate this resistance mechanism. acs.org Furthermore, the potential to combine these derivatives with immunotherapy, such as anti-PD-1 antibodies, is also being explored to enhance anti-tumor immunity. acs.org The ability of certain therapies to be combined with chemotherapy can lead to reduced doses, fewer side effects, and decreased drug resistance. mdpi.com
Selectivity for Cancer Cells over Normal Cells
A crucial aspect of cancer drug development is achieving selectivity, meaning the drug should primarily target cancer cells while sparing normal, healthy cells to minimize toxicity. nih.gov Several studies on this compound derivatives have demonstrated promising selectivity profiles.
In the study of 1H-indazole-3-amine derivatives, compound 6o not only showed a potent inhibitory effect against the K562 cancer cell line (IC50 value of 5.15 µM) but also exhibited significant selectivity over normal HEK-293 cells (IC50 value of 33.2 µM). nih.govresearchgate.net Similarly, another class of pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a range of tumor cell lines with no observed effects on normal human cells. nih.gov This selectivity is a critical factor for the potential development of these compounds as effective and low-toxic anticancer agents. nih.gov
| Compound | Cancer Cell Line (IC50) | Normal Cell Line (IC50) |
| 6o | K562 (5.15 µM) | HEK-293 (33.2 µM) |
Anti-inflammatory Research
The indazole scaffold is not only prominent in anti-cancer research but also in the investigation of anti-inflammatory agents. nih.govresearchgate.netmdpi.com Various derivatives of this compound have been synthesized and evaluated for their ability to combat inflammation.
In vitro and In vivo Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema)
A standard and highly reproducible model for assessing acute inflammation in vivo is the carrageenan-induced paw edema test in rats. researchgate.net This model allows for the quantification of the inflammatory response by measuring the increase in paw volume following the injection of carrageenan, an inflammatory agent. researchgate.netresearchgate.net
Several studies have utilized this model to evaluate the anti-inflammatory potential of this compound derivatives. For example, certain derivatives were found to significantly reduce rat paw edema induced by carrageenan. researchgate.net Another study described newly synthesized derivatives of ethyl-1H-indazole-3-carboxylate that exhibited anti-arthritic effects in rats at non-toxic doses. nih.gov The ability of various plant extracts and synthetic compounds to reduce edema in this model has been widely reported. ums.ac.idpsu.edu
| Study Type | Model | Compound Type | Observed Effect |
| In vivo | Carrageenan-induced rat paw edema | Methyl ester derivatives | Reduction in paw edema by up to 61% |
| In vivo | Primary or secondary arthritis in rats | Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate | Anti-arthritic effect |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of many drugs are attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The inflammatory response to carrageenan involves the release of various mediators, including histamine (B1213489) and prostaglandins, the latter being synthesized by COX enzymes. researchgate.netnih.gov
Research into the mechanisms of anti-inflammatory action of indazole derivatives suggests the involvement of COX inhibition. acs.org Some non-steroidal anti-inflammatory drugs (NSAIDs) that are known COX inhibitors have been used as a basis for designing new anti-inflammatory agents. acs.org While some indazole derivatives have shown moderate inhibitory activity against lipoxygenase (LOX), another enzyme in the inflammatory pathway, COX-1 has been identified as a primary molecular target for the anti-inflammatory activity of certain thiazolidinone derivatives. researchgate.net Molecular docking studies have further supported the interaction of these compounds with the active site of COX enzymes. ums.ac.id
Antimicrobial Research
The antimicrobial properties of this compound derivatives have been extensively studied, revealing their potential to combat a wide range of pathogens, including bacteria and fungi. nih.govresearchgate.netresearchgate.net
Numerous studies have highlighted the antibacterial efficacy of indazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
Escherichia coli, Salmonella enterica, Xanthomonas campestris, Bacillus cereus, Bacillus megaterium: In one study, seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their antibacterial activity. nih.gov All tested compounds showed activity against a panel of eight Gram-positive and Gram-negative bacteria, with their efficacy reportedly exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov E. coli was found to be the most resistant bacterium in this particular study. nih.gov Another study on novel 3-methyl-1H-indazole derivatives also reported antibacterial properties. researchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected indole-2-carboxylate (B1230498) derivatives against various bacterial strains. nih.gov
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| 1 | B. cereus | 0.008 | 0.015 |
| 2 | B. cereus | 0.008 | 0.015 |
| 3 | B. cereus | 0.015 | 0.03 |
| 8 | E. coli | 0.03 | 0.06 |
| 8 | B. cereus | 0.004 | 0.008 |
Derivatives of this compound have also demonstrated significant antifungal activity against various fungal pathogens. nih.govresearchgate.net
Candida albicans, Candida glabrata, R. oryzae: A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were tested for their antifungal properties. nih.gov The compounds exhibited good to excellent activity, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov Molecular docking studies suggest that the antifungal mechanism may involve the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov In another study, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. researchgate.net
The table below presents the antifungal activity of selected indole-2-carboxylate derivatives. nih.gov
| Compound | Fungal Strain | MIC (mg/mL) |
| 15 | C. albicans | 0.008 |
| 15 | T. viride | 0.004 |
| 15 | A. fumigatus | 0.06 |
Antiprotozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
Infections caused by protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis are a major global health concern. While research into the direct antiprotozoal activity of this compound derivatives is not extensively documented in the provided search results, studies on structurally related nitro-heterocyclic compounds, such as nitroimidazoles and nitazoxanide (B1678950), offer insights into potential therapeutic avenues.
Nitazoxanide, a 5-nitrothiazolyl derivative, has demonstrated in vitro efficacy against these three anaerobic protozoa. epa.gov Studies have shown that nitazoxanide and its metabolite, tizoxanide (B1683187), are more potent in vitro than metronidazole (B1676534) against G. intestinalis and E. histolytica. epa.govjbarbiomed.com Specifically, tizoxanide was found to be eight times more active than metronidazole against susceptible strains of G. intestinalis and twice as active against a resistant strain. jbarbiomed.com Against E. histolytica, tizoxanide was nearly twice as active as metronidazole against more susceptible isolates. jbarbiomed.com For T. vaginalis, tizoxanide showed greater activity than metronidazole, particularly against resistant strains. jbarbiomed.com The mechanism of these nitro-derivatives is believed to involve the reduction of the nitro group to produce cytotoxic-free radicals. jbarbiomed.com
Furthermore, novel nitroimidazole carboxamides have been synthesized and evaluated, showing potent activity against G. lamblia, including metronidazole-resistant strains, as well as against E. histolytica and T. vaginalis. nih.govnih.gov These findings suggest that the core nitroimidazole scaffold, which shares some structural similarities with the indazole ring system, is crucial for antiparasitic activity. The derivatization of the carboxamide group in these compounds has been shown to enhance their antiparasitic properties. nih.gov
While direct evidence for the antiprotozoal activity of this compound derivatives is limited in the provided results, the proven efficacy of other nitro-heterocyclic carboxamides suggests that this class of compounds could be a promising area for future research in the development of novel antiprotozoal agents.
Table 1: In Vitro Activity of Nitazoxanide against Anaerobic Protozoa
| Protozoan Species | IC50 (µg/ml) | IC90 (µg/ml) |
|---|---|---|
| Entamoeba histolytica | 0.017 | 0.776 |
| Giardia intestinalis | 0.004 | 0.067 |
| Trichomonas vaginalis | 0.034 | 2.046 |
Data sourced from a study on the in vitro effect of nitazoxanide. epa.gov
Mechanism of Action (e.g., DNA Gyrase B Inhibition)
A significant area of research for indazole derivatives has been their potential as antibacterial agents, with a key mechanism of action being the inhibition of DNA gyrase B (GyrB). nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibiotics. nih.gov The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the energy-dependent process of DNA supercoiling. nih.gov
Guided by structure-based drug design, researchers have developed a novel class of indazole derivatives that exhibit excellent enzymatic and antibacterial activity. nih.gov These compounds were optimized from a pyrazolopyridone hit, with the replacement of the pyrazolopyridone core with an indazole moiety leading to improved cellular penetration. nih.gov
The interaction of these indazole derivatives with the GyrB ATP binding pocket is characterized by several key interactions:
A hydrogen bond network with the catalytic aspartate residue (Asp81) and a stabilized water molecule.
Favorable hydrophobic interactions within a lipophilic pocket.
π–cation stacking and hydrogen bonding with key arginine residues (Arg84 and Arg144). nih.gov
These interactions are critical for the potent inhibition of GyrB and the resulting antibacterial activity against clinically important Gram-positive pathogens. nih.gov
Table 2: Key Interactions of Indazole Derivatives with DNA Gyrase B
| Interaction Type | Key Residues Involved |
|---|---|
| Hydrogen Bonding | Asp81, Arg144 |
| Hydrophobic Interaction | Val79, Ile175, Ile86, Ile102, Leu10 |
| π–cation Stacking | Arg84 |
Based on X-ray crystallographic studies of analogous compounds. nih.gov
Other Pharmacological Activities of Indazole Derivatives
Beyond their antimicrobial potential, derivatives of the indazole scaffold have been investigated for a wide range of other pharmacological activities.
Antipyretic and Analgesic Activities
Research into synthetic indole (B1671886) derivatives, which are structurally related to indazoles, has demonstrated their potential for antipyretic and analgesic effects. nih.gov In studies using animal models, certain indole derivatives exhibited significant reductions in fever, comparable to the effects of paracetamol. nih.gov These compounds also showed analgesic properties in various pain models. nih.gov
Similarly, studies on isoxazole (B147169) carboxamide derivatives have revealed their potential as analgesic agents. nih.govdoaj.org Some of these compounds displayed moderate analgesic activity, with certain derivatives showing efficacy comparable to tramadol (B15222) in both acetic acid-induced writhing and hot plate assays. nih.gov The mechanism for some of these derivatives appears to be independent of the opioid receptors. nih.govdoaj.org
While direct studies on the antipyretic and analgesic activities of this compound were not prominent in the search results, the findings for structurally similar indole and isoxazole carboxamides suggest that the indazole-3-carboxamide scaffold is a promising template for the development of new non-opioid analgesic and antipyretic drugs.
Neuroprotective Effects
The neuroprotective potential of indazole derivatives has been an active area of investigation. A class of oxadiazolylindazole derivatives has been identified as neuroprotective voltage-dependent sodium channel modulators. biomedfrontiers.org These compounds demonstrated the ability to protect hippocampal neurons in slice cultures. biomedfrontiers.org Their mechanism involves the use- and voltage-dependent block of sodium currents, with a notable potency against the Na(v)1.6 isoform, suggesting that the pharmacological blockade of this specific channel is consistent with the observed neuroprotective effect. biomedfrontiers.org
Furthermore, research on carbazole (B46965) derivatives, which share a similar bicyclic aromatic structure with indazoles, has highlighted their significant neuroprotective effects in preclinical models of traumatic brain injury. nih.gov These effects are attributed to their ability to reduce oxidative stress, inhibit apoptosis, and promote neuroregeneration. nih.gov Thiazole-carboxamide derivatives have also been investigated as negative allosteric modulators of AMPA receptors, which could offer neuroprotection in conditions associated with excitotoxicity. mdpi.com The development of new pyridoindole derivatives based on the antioxidant stobadine (B1218460) has also yielded compounds with improved neuroprotective and toxicity profiles. nih.gov
These findings collectively suggest that the indazole scaffold is a valuable starting point for the design of novel neuroprotective agents targeting various mechanisms involved in neuronal damage and degeneration.
MAO Inhibitors
Indazole derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B). biomedfrontiers.orgresearchgate.net MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. nih.gov
Specifically, indazole-5-carboxamides and indole-5-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of human MAO-B. biomedfrontiers.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibited a subnanomolar IC50 value for human MAO-B and over 25,000-fold selectivity compared to MAO-A. biomedfrontiers.org Computational docking studies have provided insights into the binding modes of these inhibitors, explaining their high affinity for the enzyme. biomedfrontiers.org
A study on a series of C5- and C6-substituted indazole derivatives also demonstrated potent MAO-B inhibition, with IC50 values in the low nanomolar range for C5-substituted compounds. researchgate.net The mode of inhibition for a selected derivative was found to be competitive. researchgate.net
Table 3: MAO-B Inhibitory Activity of Selected Indazole-5-Carboxamide Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | human MAO-B | 0.386 | >25,000-fold |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | human MAO-B | 1.59 | >6,000-fold |
Data from a study on indazole- and indole-5-carboxamides as MAO-B inhibitors. biomedfrontiers.org
Anticonvulsant Activity
The parent compound, indazole, has been shown to possess potential anticonvulsant activity. nih.gov In animal models, indazole was effective against convulsions induced by pentylenetetrazole, electroshock, and strychnine. nih.gov Its anticonvulsant profile was found to most closely resemble that of gabapentin. nih.gov Isoblographic analysis indicated an additive interactive mode with gabapentin, the AMPA/kainate antagonist NBQX, and the sodium channel inhibitor phenytoin, suggesting that indazole may have multiple mechanisms of anticonvulsant action. nih.gov
Furthermore, research into 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, which contain a pyrazole (B372694) ring fused to an indene (B144670) system, has identified compounds with significant anticonvulsant activity in the 6 Hz psychomotor seizure test. nih.govresearchgate.net One of the most active compounds in this series provided substantial protection against minimal clonic seizures without observed toxicity. nih.govresearchgate.net These findings indicate that the pyrazole-carboxamide scaffold, a key feature of the title compound's derivatives, is a promising framework for the development of new anticonvulsant drugs.
Anti-asthmatic Activity
While the broader class of indazole derivatives has been investigated for various pharmacological properties, including anti-inflammatory effects that could be relevant to asthma, specific research detailing the anti-asthmatic activity of derivatives synthesized directly from this compound is not extensively documented in publicly available literature. The anti-inflammatory potential of indazole compounds, however, suggests a plausible rationale for their investigation in inflammatory airway diseases like asthma. drugbank.com
HIV Protease Inhibitors
The indazole nucleus is a recognized pharmacophore in the design of various enzyme inhibitors, including those targeting HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus. derpharmachemica.comnih.gov Research into indazole-3-carboxamide derivatives has shown their potential as HIV protease inhibitors. derpharmachemica.com The synthesis of these carboxamides often involves the initial preparation of 1H-indazole-3-carboxylic acid, which can be derived from this compound via hydrolysis. derpharmachemica.comgoogle.com This strategic conversion allows for the introduction of diverse amine functionalities, leading to the generation of libraries of compounds for screening against HIV protease. While specific inhibitory data for a wide range of this compound-derived HIV protease inhibitors is an active area of research, the synthetic accessibility of indazole-3-carboxamides from this starting material underscores its importance in the development of novel anti-HIV agents.
Rho Kinase Inhibitors
Derivatives of this compound have emerged as a promising class of Rho kinase (ROCK) inhibitors. ROCK is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as smooth muscle contraction, and its inhibition is a therapeutic target for conditions like hypertension.
One notable series of ROCK inhibitors derived from this compound are the dihydropyridone indazole amides. In the development of these compounds, the indazole amide portion, which can be synthesized from the methyl ester, is crucial for binding to the hinge region of the kinase. nih.gov For instance, the unsubstituted 1H-indazole amide demonstrated a specific binding mode, and methylation at the N1 position of the indazole ring led to a significant loss of activity, highlighting the importance of the NH group in the indazole ring for potent inhibition. nih.gov
Another significant class of ROCK inhibitors are the N-substituted prolinamido indazoles. These compounds have shown potent inhibitory activity against ROCK I. derpharmachemica.com Molecular docking studies of these inhibitors have revealed key interactions between the indazole ring and the active site of ROCK I, with hydrogen bonds forming between the nitrogen atoms of the indazole and amino acid residues like Met 156. derpharmachemica.com
| Compound ID | Modification on Indazole Core | Target | IC50 (µM) |
| 3 | Dihydropyrimidinyl amide | ROCK1 | Potent (specific value not provided in abstract) |
| 4a | N-substituted prolinamido | ROCK I | 0.27 |
| 4b | N-substituted prolinamido | ROCK I | 0.17 |
Antihypertensive Activity
The investigation of indazole derivatives for cardiovascular diseases has revealed their potential as antihypertensive agents. researchgate.net The antihypertensive effects of some indazole derivatives are linked to their ability to act as Rho kinase inhibitors, which leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. derpharmachemica.com While the general class of indazoles is associated with antihypertensive properties, specific and detailed research focusing on derivatives directly synthesized from this compound for this application requires further exploration.
Antiplatelet Agents
Research into the cardiovascular applications of indazole derivatives has also highlighted their potential as antiplatelet agents. researchgate.net A notable example is the investigation of analogues of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), a potent antiplatelet agent. drugbank.comnih.govnih.gov The synthesis of such analogues can potentially start from this compound as a key building block.
Studies on YC-1 analogues have established structure-activity relationships (SARs) for their antiplatelet activity. For instance, modifications at the 1-position of the indazole ring and substitutions on the furan (B31954) ring have been shown to influence their inhibitory effects on platelet aggregation induced by various agonists. Several of these derivatives have demonstrated potent activation of soluble guanylate cyclase (sGC) and inhibition of phosphodiesterase 5 (PDE5), mechanisms that contribute to their antiplatelet effects. nih.gov
| Compound ID | Modification | Activity |
| 29 | YC-1 Analogue | Potent activator of sGC and inhibitor of PDE5 |
| 30 | YC-1 Analogue | Potent activator of sGC and inhibitor of PDE5 |
| 31 | YC-1 Analogue | Potent activator of sGC and inhibitor of PDE5 |
| 44 | YC-1 Analogue | Potent activator of sGC and inhibitor of PDE5 |
| 45 | YC-1 Analogue | Potent activator of sGC and inhibitor of PDE5 |
| 58 | YC-1 Analogue | Selective and potent inhibitor of PAR4-dependent platelet activation |
Antioxidant Activity
Indazole derivatives have been the subject of research for their antioxidant properties. drugbank.com The synthesis of novel indazole derivatives has yielded compounds with noticeable radical scavenging activity. drugbank.comktu.edu While these studies establish the antioxidant potential of the indazole scaffold, direct and comprehensive studies detailing the antioxidant activity specifically for a series of derivatives synthesized from this compound are an area for further investigation. The general findings, however, support the exploration of this chemical class for its potential to combat oxidative stress.
Estrogen Receptor Binding Affinity
Derivatives of the indazole core have been identified as highly selective ligands for the estrogen receptor β (ERβ), which is an important target in pharmaceutical research. acs.orgnih.gov The synthesis of these nonsteroidal compounds often involves modifications at the C-3 position of a phenyl-2H-indazole core. acs.org
Research has shown that the introduction of polar and/or polarizable substituents at this position, such as halogens, trifluoromethyl (CF3), and nitrile groups, can lead to compounds with high affinity and selectivity for ERβ. acs.org Some of these derivatives exhibit affinities for ERβ that are comparable to estradiol, with a selectivity of over 100-fold for ERβ compared to ERα. acs.org This high potency and selectivity are also observed in cell-based transcriptional assays. acs.org The development of such selective ligands is valuable for studying the biological functions of estrogens mediated through ERβ and for the potential development of novel therapeutics. acs.org
| Compound Class | Key Structural Feature | Receptor Selectivity |
| Phenyl-2H-indazole derivatives | Polar/polarizable substituents at C-3 | High selectivity for ERβ over ERα |
5-HT₃ Receptor Antagonism
While this compound itself is not a direct antagonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor, its derivatives, particularly those based on the indazole-3-carboxylic acid scaffold, have been pivotal in the development of potent and selective 5-HT₃ receptor antagonists. nih.govacs.orgacs.org These antagonists are a class of drugs, informally known as "setrons," used primarily as antiemetics to manage nausea and vomiting, especially that induced by chemotherapy and radiation. nih.gov
Research into the conformational restriction of the side chain of metoclopramide, a weak 5-HT₃ antagonist, led to the exploration of various aromatic nuclei. nih.gov This investigation identified indazole-3-carboxylic acid derivatives as a promising class of compounds. nih.govacs.org A series of these derivatives, when coupled with an azabicyclic moiety, demonstrated potent antagonism at the 5-HT₃ receptor without the dopamine receptor activity associated with earlier compounds. nih.gov
A key example emerging from this research is Granisetron (BRL 43694). nih.govnih.gov Granisetron is a highly selective and potent 5-HT₃ receptor antagonist. nih.govnih.govnewdrugapprovals.org Its chemical structure is endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide. newdrugapprovals.org The synthesis of Granisetron involves the use of 1-methyl-indazole-3-carboxylic acid, which can be prepared from this compound through methylation followed by hydrolysis. newdrugapprovals.org The resulting 1-methyl-indazole-3-carboxylic acid chloride is then reacted with endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane to form Granisetron. newdrugapprovals.org The antagonist action is achieved by competitively blocking the 5-HT₃ receptors located on the nerve terminals of the vagus nerve peripherally and in the chemoreceptor trigger zone of the brain centrally. nih.gov This blockade suppresses the stimulation of the vomiting center. nih.govnih.gov
Table 1: Indazole Derivatives in 5-HT₃ Receptor Antagonism Research
| Compound Name | Chemical Structure/Class | Key Research Finding | Citations |
|---|---|---|---|
| Granisetron (BRL 43694) | endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide | A potent and selective 5-HT₃ receptor antagonist used as an antiemetic. | nih.govnih.govnewdrugapprovals.org |
| Indazole-3-carboxylic acid derivatives | General Class | Identified as potent 5-HT₃ receptor antagonists. | nih.govacs.org |
| 1-Methyl-indazole-3-carboxylic acid | Intermediate | A key intermediate in the synthesis of Granisetron. | newdrugapprovals.orgresearchgate.net |
Synthetic Cannabinoid Research (as Intermediate Compound)
This compound is a foundational chemical intermediate in the synthesis of a large and potent class of synthetic cannabinoid receptor agonists (SCRAs), specifically the indazole-3-carboxamides. diva-portal.org While not psychoactive itself, its structure provides the core indazole ring system common to many designer drugs. The most frequent synthetic route to these cannabinoids involves using this compound as the starting material, although this method can sometimes present challenges with selectivity and yield. diva-portal.org
The synthesis typically proceeds by N-alkylation of the indazole ring of this compound, followed by hydrolysis of the methyl ester to the carboxylic acid. This acid is then activated (e.g., to an acid chloride) and coupled with a desired amino acid or amine moiety (like L-valine, L-tert-leucine, or an amino-adamantane group) to form the final amide product. nih.govdiva-portal.org This modular synthesis allows for the creation of a vast number of analogues with varying substituents on the indazole nitrogen and different amide groups, leading to a wide range of potencies and metabolic profiles.
For example, methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate is a known precursor in the synthesis of synthetic cannabinoids such as AMB and MMB-FUBINACA. caymanchem.com Similarly, the compound is a crucial starting point for highly potent SCRAs like MDMB-CHMINACA and ADB-FUBINACA. researchgate.netwikipedia.orgcaymanchem.comnih.gov The synthesis of ADB-FUBINACA involves linking an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (ADB) group to a 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide backbone, which is derived from the initial ester. caymanchem.com Likewise, MDMB-CHMINACA features a methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanoate structure, highlighting the central role of the indazole-3-carboxamide core derived from this compound. wikipedia.orgnih.gov
The widespread use of this compound as an intermediate has made it a key subject in forensic chemistry for tracking the synthesis of new psychoactive substances (NPS). diva-portal.orgresearchgate.net
Table 2: this compound as an Intermediate in SCRA Synthesis
| Intermediate/Precursor | Resulting Synthetic Cannabinoid(s) | Role of Intermediate | Citations |
|---|---|---|---|
| This compound | General indazole-3-carboxamides | Common starting material for the indazole core structure. | diva-portal.org |
| Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | AMB, 5-fluoro AMB, MMB-FUBINACA, MA-CHMINACA | Precursor for several valine-derived SCRAs. | caymanchem.com |
| MDMB-INACA | MDMB-CHMINACA, MDMB-FUBINACA | Precursor for tert-leucine derived SCRAs. | caymanchem.com |
| 1-Methyl-indazole-3-carboxylic acid | Granisetron | Key intermediate derived from the methyl ester. | newdrugapprovals.org |
| 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid | AB-FUBINACA, ADB-FUBINACA, AMB-FUBINACA | Intermediate formed by alkylation of the indazole nitrogen, followed by hydrolysis. | nih.govcaymanchem.com |
Table of Mentioned Compounds
Structure Activity Relationship Sar Studies and Molecular Design
Correlation between Structural Modifications and Biological Activity
The biological activity of indazole derivatives is intrinsically linked to their structural features. researchgate.net Modifications to the core indazole structure can lead to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govbiotech-asia.org The process of derivatization, or chemically modifying a compound to produce new ones with different properties, is a key strategy in drug discovery. bloomtechz.com By introducing various substituents to the indazole ring, chemists can create a library of compounds for biological screening, allowing for the systematic exploration of how structural changes impact biological outcomes. bloomtechz.combloomtechz.com
For instance, the synthesis of a series of 1H-indazole-3-carboxamides, derived from 1H-indazole-3-carboxylic acid, has been a successful approach to developing new therapeutic agents. researchgate.net These studies demonstrate that even subtle changes to the chemical structure can significantly alter the compound's interaction with biological targets.
Impact of Substituents on the Indazole Ring
The type and position of substituents on the indazole ring play a critical role in determining the biological activity of the resulting derivatives. nih.gov The electron-rich nature of the indazole ring system makes it amenable to various substitution reactions, providing a versatile platform for creating diverse chemical libraries. nih.gov
The introduction of nitro (NO2) and methoxy (B1213986) (OCH3) groups onto the indazole ring can significantly influence the compound's electronic properties and, consequently, its biological activity. researchgate.net Electron-withdrawing groups like the nitro group can alter the charge distribution within the molecule, potentially enhancing its interaction with specific biological targets. Conversely, electron-donating groups like the methoxy group can also modulate activity, often by improving metabolic stability or solubility.
A direct catalytic nitration method has been developed to introduce a nitro group at the C-3 position of 2H-indazoles using iron(III) nitrate (B79036) nonahydrate. researchgate.net This method has been shown to be effective for indazoles with electron-releasing substituents like methoxy groups on the N-2 phenyl ring, yielding the corresponding 3-nitro 2H-indazole derivatives in moderate to good yields. researchgate.net
The position of a substituent on the indazole ring is a key determinant of its biological effect. Structure-activity relationship studies have revealed that substituents at the 4-position and 6-position of the 1H-indazole scaffold are crucial for the inhibition of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov
For example, in a series of indazole-based selective estrogen receptor degraders (SERDs), incorporating larger substituents at the para-position of an attached aryl ring led to improved degradation efficacy. nih.gov This highlights the importance of steric and electronic factors at specific positions for optimizing biological activity.
Role of the Carboxylic Acid Methyl Ester Group in Derivatization
The carboxylic acid methyl ester group at the 3-position of methyl 1H-indazole-3-carboxylate is a versatile functional group that serves as a key handle for chemical modification. bloomtechz.com This ester group can undergo a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. bloomtechz.comresearchgate.net It can also be reduced to an alcohol or undergo transesterification to introduce different ester groups. bloomtechz.com
This flexibility allows for the creation of a wide range of derivatives with diverse physicochemical properties. bloomtechz.com For instance, the hydrolysis of the methyl ester to a carboxylic acid is a common step in the synthesis of many biologically active indazole derivatives, enabling further functionalization. nih.govnih.gov The ability to easily modify this group makes this compound a valuable starting material for generating compound libraries for drug discovery. bloomtechz.com
Pharmacophore Elucidation
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov For indazole derivatives, the 1H-indazole motif itself has been identified as a key pharmacophore for certain biological activities, such as the inhibition of the IDO1 enzyme. nih.gov
Studies on 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors have shown that the substitution of a hydrophobic ring in a specific pocket of the enzyme and the introduction of a hydrophilic group into the solvent-exposed region are critical for inhibitory activity and selectivity. nih.gov This detailed understanding of the pharmacophore allows for the rational design of more potent and selective inhibitors.
| Feature | Description | Importance for Activity |
| 1H-Indazole Ring | The core heterocyclic scaffold. | Essential for binding to many biological targets. nih.gov |
| Substituents | Groups attached to the indazole ring. | Modulate potency, selectivity, and pharmacokinetic properties. nih.gov |
| Carboxamide Linker | Formed from the carboxylic acid. | Allows for the introduction of diverse chemical groups. nih.gov |
| Hydrophobic Groups | Nonpolar chemical groups. | Can enhance binding to hydrophobic pockets in enzymes. nih.gov |
| Hydrophilic Groups | Polar chemical groups. | Can improve solubility and interact with polar residues in the target. nih.gov |
Analog Design and Library Creation for Biological Screening
The design of analogs and the creation of chemical libraries are fundamental strategies in modern drug discovery. bloomtechz.com Starting from a lead compound like this compound, medicinal chemists can synthesize a large number of structurally related compounds, or analogs, by systematically varying the substituents on the indazole ring and modifying the carboxylic acid methyl ester group. bloomtechz.combloomtechz.com
The synthesis of a series of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains of varying lengths is an example of creating a focused library of compounds. nih.gov These libraries can then be screened for a wide range of biological activities, increasing the probability of discovering new drug candidates. bloomtechz.com The operational simplicity and mild reaction conditions of some synthetic methods, such as diazotization reactions, facilitate the efficient construction of these libraries. sioc-journal.cn
Computational Chemistry and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of methyl 1H-indazole-3-carboxylate, might interact with a protein target at the atomic level.
While specific molecular docking studies focusing solely on this compound with the cyclooxygenase-2 (COX-2) enzyme are not extensively detailed in the reviewed literature, the indazole scaffold is a known core structure in various enzyme inhibitors. Docking studies on related indazole derivatives provide a framework for understanding potential binding modes. For instance, studies on 3-carboxamide indazole derivatives with other protein targets show that the indazole core and the carboxamide linker are crucial for establishing key interactions within the binding pocket.
Elevated levels of COX-2 are linked to inflammatory processes and are a target in drug discovery. acs.org In general docking simulations of inhibitors with COX-2, key interactions often involve hydrogen bonding with residues such as Thr76 and Arg316, while the core scaffold settles into hydrophobic cavities formed by amino acids like Val72 and Leu99. acs.org It is hypothesized that the indazole ring of this compound would similarly occupy a hydrophobic pocket, while the carboxylate group could form critical hydrogen bonds with polar residues in a target active site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
QSAR studies are typically performed on a series of related derivatives to understand how changes in structure affect a specific biological activity. For indazole derivatives, both 2D- and 3D-QSAR models have been developed to explore their potential as inhibitors of various enzymes.
For example, a 3D-QSAR study was conducted on a series of indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α). nih.gov In this study, Field and Gaussian-based 3D-QSAR models were generated to understand the structural requirements for inhibitory activity. nih.gov The resulting steric and electrostatic maps from these models provide a visual representation of where bulky or charged groups would be favorable or unfavorable for activity, guiding the design of more potent inhibitors. nih.gov
The models are built using statistical methods like partial least squares (PLS) to correlate the 3D fields (steric and electrostatic) of the molecules with their observed biological activity. nih.gov
The reliability of a QSAR model is assessed by its statistical significance and predictive power. Key statistical measures include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability.
In the 3D-QSAR study of indazole derivatives as HIF-1α inhibitors, the models were validated using various statistical measures generated by the PLS analysis, ensuring their robustness. nih.gov The developed models provided a structural framework that was helpful in understanding the variability in the activity of the compounds and could be used to design new, more potent inhibitors. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is a powerful tool for studying reaction mechanisms, geometries, and electronic properties of molecules.
DFT calculations have been successfully employed to provide mechanistic insights into reactions involving indazole carboxylates. A notable study focused on the regioselective N¹- and N²-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate, a close analog of the title compound. researchgate.net
The study used DFT to evaluate the reaction pathways and explain the observed regioselectivity. The calculations suggested that the formation of N¹-substituted products is driven by a chelation mechanism when a cesium carbonate base is used. researchgate.net In contrast, the formation of N²-products is directed by other non-covalent interactions. researchgate.net This theoretical analysis provides a deep understanding of the reaction's controlling factors.
To further support the proposed reaction pathways, Natural Bond Orbital (NBO) analyses were performed. These calculations provided data on the partial charges at the N¹ and N² positions, as well as the Fukui indices, which are chemical reactivity descriptors. researchgate.net
| Computational Method | Analyzed Compound | Key Finding | Reference |
|---|---|---|---|
| DFT Calculations | Methyl 5-bromo-1H-indazole-3-carboxylate | Elucidated the chelation-driven mechanism for N¹-alkylation and non-covalent interaction-driven mechanism for N²-alkylation. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Methyl 5-bromo-1H-indazole-3-carboxylate | Calculated N¹ and N² partial charges and Fukui indices to support the proposed regioselective reaction pathways. | researchgate.net |
Analysis of Partial Charges and Fukui Indices
The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. Partial charges and Fukui indices are two key descriptors derived from computational quantum mechanics that provide a quantitative measure of these properties.
Partial Charges represent the distribution of electron density over the atoms within a molecule. This distribution is crucial for determining how a molecule will interact with other molecules, including biological targets like proteins or nucleic acids. While specific calculated values for the partial charges of this compound are not extensively documented in publicly available literature, computational studies on related indazole-3-carboxylate derivatives have been performed using methods such as Density Functional Theory (DFT) researchgate.net. These studies typically reveal that the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group possess negative partial charges, making them potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom attached to the N1 nitrogen and the carbon atoms of the aromatic ring generally exhibit positive or less negative partial charges.
Fukui Indices are a more sophisticated measure of local reactivity, derived from conceptual DFT. They quantify the change in electron density at a particular point in a molecule when an electron is added or removed. The Fukui function, ƒ(r), helps to identify the most reactive sites for nucleophilic and electrophilic attack.
ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).
ƒ-(r) indicates the propensity of a site to donate an electron (electrophilic attack).
ƒ0(r) indicates the propensity for radical attack.
Tautomerization Equilibrium Studies
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor that influences the compound's chemical and biological properties, as the different forms can have distinct shapes, electronic distributions, and hydrogen bonding capabilities.
Theoretical calculations have been employed to investigate the tautomeric equilibrium of indazoles. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. Computational studies have explored how substituents on the indazole ring affect this equilibrium. In the case of this compound (referred to as the 3-MeOC(O) derivative in some studies), theoretical calculations have indicated that while the presence of the 3-methoxycarbonyl group decreases the energy difference between the 1H and 2H tautomers compared to the unsubstituted indazole, the 1H-indazole tautomer remains the more stable form.
| Tautomer | Relative Stability |
| 1H-indazole | More Stable |
| 2H-indazole | Less Stable |
This preference for the 1H tautomer is significant as it dictates the predominant form of the molecule in solution and in biological systems, which in turn governs its interaction with molecular targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, offering insights into conformational changes, solvent effects, and binding interactions that are not accessible from static models.
While specific MD simulation studies focusing solely on this compound in a simple solvent environment are not widely reported, the technique has been extensively applied to various indazole derivatives, particularly in the context of their interactions with biological targets such as enzymes. In these studies, MD simulations are typically used to:
Assess the stability of a ligand-protein complex: By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site of the protein.
Characterize the binding mode: MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity.
Explore conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments.
For this compound, an MD simulation in a solvent like water could provide information about its solvation shell, its conformational flexibility (e.g., rotation of the methyl ester group), and its tendency to form aggregates. When docked into a protein active site, MD simulations could be used to refine the binding pose and to calculate the binding free energy, providing a more accurate prediction of its inhibitory potency.
In Silico Evaluation of Anti-inflammatory Potential
The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Many indazole derivatives have been reported to possess anti-inflammatory activity, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) researchgate.net.
In silico methods, particularly molecular docking, are frequently used in the early stages of drug discovery to predict the binding affinity of a compound to a specific protein target. In a typical molecular docking study for anti-inflammatory potential, the three-dimensional structure of the target protein (e.g., COX-2) is obtained from a protein database. A library of compounds, which could include this compound, is then computationally "docked" into the active site of the enzyme. The docking program calculates a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
In the process of drug development, it is crucial to assess the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET properties. In silico ADMET profiling has become a standard practice to predict these properties early in the drug discovery pipeline, helping to identify and eliminate compounds with unfavorable characteristics.
Various computational tools and web servers are available to predict a wide range of ADMET parameters. For this compound, a predicted ADMET profile can be generated based on its chemical structure. The following table summarizes some of the key ADMET-related properties that are commonly evaluated, along with predicted values for this compound where available from public databases such as PubChem nih.gov.
| Property | Predicted Value/Information | Significance |
| Molecular Weight | 176.17 g/mol nih.gov | Affects diffusion and transport across membranes. Generally, values < 500 g/mol are preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.7 nih.gov | A measure of lipophilicity. Values between 1 and 3 are often optimal for oral absorption. |
| Topological Polar Surface Area (TPSA) | 55 Ų nih.gov | Relates to hydrogen bonding potential and permeability. Values < 140 Ų are generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 nih.gov | The number of N-H and O-H bonds. Fewer than 5 is desirable for good membrane permeability (Lipinski's Rule of Five). |
| Hydrogen Bond Acceptors | 3 nih.gov | The number of N and O atoms. Fewer than 10 is desirable for good membrane permeability (Lipinski's Rule of Five). |
| Rotatable Bonds | 2 nih.gov | A measure of molecular flexibility. Fewer than 10 is generally preferred for good oral bioavailability. |
| Aqueous Solubility | Predicted to be soluble | Crucial for absorption and distribution in the body. |
| Blood-Brain Barrier (BBB) Permeability | Prediction would indicate potential for CNS activity | Important for drugs targeting the central nervous system. |
| Cytochrome P450 (CYP) Inhibition | Prediction would indicate potential for drug-drug interactions | CYPs are major enzymes involved in drug metabolism. |
| Toxicity | Harmful if swallowed (Acute Toxicity, Oral - Category 4) nih.gov | Provides an early indication of potential safety issues. |
This in silico profile suggests that this compound has physicochemical properties that are generally favorable for a potential drug candidate, such as a low molecular weight and an appropriate LogP value. However, its predicted oral toxicity warrants consideration in any further development. A comprehensive ADMET profile would also include predictions for metabolic stability, potential for drug-drug interactions, and various toxicological endpoints.
Future Directions and Therapeutic Potential of Methyl 1h Indazole 3 Carboxylate
The scaffold of methyl 1H-indazole-3-carboxylate is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics and advanced materials. Its unique structure allows for extensive modification, paving the way for future research across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1H-indazole-3-carboxylate, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via Fischer esterification of 1H-indazole-3-carboxylic acid or through alkylation of this compound with bromoalkanes (e.g., (bromomethyl)cyclohexane) under basic conditions (e.g., potassium tert-butoxide in THF/ethanol). Critical steps include maintaining anhydrous conditions during alkylation and precise pH control during hydrolysis. Yields are optimized by using excess alkyl halide (1.5–2.0 equivalents) and refluxing in aprotic solvents like THF .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Methodological Answer :
- NMR : The -NMR spectrum typically shows a singlet at δ 3.9–4.0 ppm for the methyl ester group. Aromatic protons appear as multiplets between δ 7.5–8.5 ppm, with splitting patterns dependent on substitution .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+Na] at m/z 315.0856 for CHNNaO) .
- FTIR : Key peaks include C=O stretching (~1700 cm) and aromatic C-H bending (~750 cm) .
Q. What are the recommended crystallographic protocols for resolving the crystal structure of this compound derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Data collection at low temperature (100 K) to reduce thermal motion.
- Twin refinement if merging statistics indicate pseudo-symmetry (e.g., Hooft parameter > 0.5).
- Validate hydrogen bonding networks using Olex2 or Mercury to confirm packing stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for cannabinoid receptor agonists derived from this compound?
- Methodological Answer : Discrepancies in CB1/CB2 receptor binding affinities may arise from enantiomeric impurities. Strategies include:
- Chiral HPLC separation (e.g., using a Chiralpak IA column) to isolate (S)- and (R)-enantiomers.
- Functional assays (e.g., cAMP inhibition) to validate stereospecific activity. Cross-validate with radioligand displacement assays (e.g., H-CP55940) .
Q. What strategies address structural ambiguities in this compound derivatives during X-ray diffraction analysis?
- Methodological Answer : For ambiguous electron density:
- Use SQUEEZE (in PLATON) to model disordered solvent.
- Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
- Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. How can researchers mitigate synthetic byproducts during N-alkylation of this compound?
- Methodological Answer : Common byproducts (e.g., dialkylated species) are minimized by:
- Using bulky bases (e.g., KOtBu) to favor mono-alkylation.
- Monitoring reaction progress via TLC (hexane:EtOAc = 3:1, R ~0.4 for mono-alkylated product).
- Purify via flash chromatography (silica gel, gradient elution) .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Explosion Risk : Avoid open flames; static electricity-safe equipment is mandatory during alkylation .
- Storage : Keep in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
